H-D-Phg-otbu hcl
Description
Significance of D-Phenylglycine Derivatives in Organic Synthesis and Biochemistry
D-Phenylglycine and its derivatives are non-proteinogenic α-amino acids, meaning they are not among the 20 standard amino acids encoded by the genetic code. nih.gov Despite this, they are integral components of numerous naturally occurring and synthetic bioactive compounds. rsc.org Their significance stems from the unique structural rigidity and chirality they impart to molecules.
In organic synthesis, D-phenylglycine derivatives are particularly valued as precursors for the production of semisynthetic β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. nih.gov The D-configuration of the phenylglycine side chain is often essential for the oral availability and efficacy of these antibiotics, such as ampicillin (B1664943) and cephalexin. monash.edu
From a biochemical perspective, phenylglycine-type amino acids are found in a wide array of peptide natural products, most notably glycopeptide antibiotics like vancomycin (B549263). rsc.orgrsc.org These antibiotics are often used as last-resort treatments for serious bacterial infections. rsc.org The phenylglycine residues are crucial for the complex, rigid three-dimensional structure of these molecules, which is necessary for their mechanism of action—inhibiting bacterial cell wall synthesis. rsc.org
H-D-Phg-OtBu·HCl as a Chiral Amino Acid Building Block
The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to construct larger, more complex chiral molecules. H-D-Phg-OtBu·HCl is an exemplary chiral building block for several reasons:
Defined Stereochemistry : The "D" in its name specifies the absolute configuration at the α-carbon, which is crucial for the biological activity of the final target molecule. Using a pure enantiomer like H-D-Phg-OtBu·HCl ensures that the synthesis is stereoselective, producing the desired stereoisomer and avoiding the need for difficult separation of isomers later on. nih.govmonash.edu
Protecting Groups : The compound features a tert-butyl ester (-OtBu) group protecting the carboxylic acid functionality. This protecting group is stable under many reaction conditions but can be removed selectively when needed. This allows chemists to perform reactions on the amino group without interference from the carboxylic acid.
Hydrochloride Salt : The compound is supplied as a hydrochloride (·HCl) salt. This enhances the stability and handling of the amino acid ester, making it easier to store and use in synthesis. guidechem.com
In essence, H-D-Phg-OtBu·HCl provides a ready-to-use, protected, and stereochemically pure unit of D-phenylglycine, streamlining the synthesis of complex chiral molecules.
Overview of Research Areas Involving H-D-Phg-OtBu·HCl
The application of H-D-Phg-OtBu·HCl is primarily concentrated in research areas focused on the synthesis of biologically active molecules. nih.govnih.gov Key research fields include:
Antibiotic Synthesis : This is the most prominent area of application. The compound is a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins. nih.govnih.gov Researchers utilize it to introduce the D-phenylglycine side chain, which is characteristic of antibiotics like ampicillin, amoxicillin, and cefalexin. nih.govglobenewswire.com
Glycopeptide Antibiotic Research : In the study and synthesis of complex glycopeptide antibiotics, derivatives like H-D-Phg-OtBu·HCl are used to construct the heptapeptide (B1575542) core. rsc.orgrsc.orgnih.gov Retaining the precise stereochemistry of the phenylglycine residue is essential for the enzymatic cyclization cascade that forms the final antibiotic structure. nih.govmonash.edu
Asymmetric Synthesis : More broadly, H-D-Phg-OtBu·HCl is employed in asymmetric synthesis, a field of organic chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. ncl.res.in Its use as a chiral building block allows for the creation of a wide range of enantiomerically pure compounds for evaluation as potential new drugs or for other applications in materials science and catalysis.
Peptide Chemistry : While racemization can be a concern with phenylglycine residues, this compound is used in the synthesis of specialized peptides where its unique structural properties are desired to influence the peptide's conformation and biological activity.
The table below provides a summary of major research applications for D-Phenylglycine derivatives.
| Research Area | Specific Application | Example Molecules |
| β-Lactam Antibiotics | Synthesis of orally active side chains | Ampicillin, Amoxicillin, Cefalexin nih.gov |
| Glycopeptide Antibiotics | Construction of the heptapeptide core | Vancomycin, Teicoplanin rsc.orgnih.gov |
| Antiviral Research | Synthesis of compounds inhibiting viral entry | Chloropeptin rsc.org |
| Asymmetric Synthesis | As a chiral precursor for various bioactive molecules | Custom peptides, enzyme inhibitors ncl.res.in |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYKTKOQAVJTOU-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H D Phg Otbu·hcl
Classical Synthesis Routes for D-Phenylglycine tert-Butyl Ester Hydrochloride
The traditional synthesis of H-D-Phg-OtBu·HCl is a systematic process that involves three primary stages: protecting the amino group to prevent unwanted side reactions, esterifying the carboxylic acid group to form the tert-butyl ester, and finally, forming the hydrochloride salt to enhance stability and solubility.
Amino Group Protection Strategies (e.g., tert-Butoxycarbonylation)
To ensure the selective esterification of the carboxylic acid, the amino group of D-phenylglycine is typically protected. A widely employed method is tert-butoxycarbonylation, which involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group, which is stable under the conditions required for esterification but can be readily removed later.
The reaction is generally carried out in a mixed solvent system, such as water and acetone, under basic conditions to facilitate the nucleophilic attack of the amino group on the (Boc)₂O. The pH of the reaction mixture is a critical parameter and is carefully controlled throughout the addition of the protecting agent.
Esterification Methods (e.g., Thionyl Chloride-Mediated)
Following the protection of the amino group, the next step is the esterification of the carboxylic acid with tert-butanol (B103910) to form the tert-butyl ester. One common laboratory-scale method for esterification involves the use of thionyl chloride (SOCl₂). In this procedure, thionyl chloride reacts with tert-butanol to form
Advanced Synthetic Approaches and Optimization
Sonochemical Acceleration in Amino Acid Ester Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for accelerating the synthesis of amino acid esters. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and yields, often providing a more efficient and economical alternative to conventional heating. nih.govrsc.org
Ultrasound-assisted synthesis is recognized as a green chemistry approach, frequently leading to shorter reaction times, milder conditions, and improved energy efficiency. nih.govmdpi.com In the context of ester synthesis, sonication can overcome mass transfer limitations and increase the effective surface area of reactants, leading to faster reaction completion. mdpi.com For instance, studies on various organic reactions have demonstrated that ultrasound irradiation can increase yields significantly while reducing reaction times from hours to minutes. nih.govnih.gov While specific studies on H-D-Phg-OtBu·HCl are not prevalent, the principles are broadly applicable to the esterification of D-phenylglycine. The general procedure involves subjecting a mixture of the amino acid, alcohol (tert-butanol), and a suitable catalyst to ultrasonic irradiation in a cleaner bath, typically at frequencies between 20 and 100 kHz. nih.govmdpi.com
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Reactions
| Parameter | Conventional Heating | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | Often several hours (e.g., 10-36 h) nih.gov | Significantly reduced to minutes (e.g., 20-80 min) nih.govnih.gov |
| Energy Input | Bulk heating of the reaction mixture | Localized high-energy cavitation events nih.gov |
| Typical Yields | Moderate nih.gov | Often higher (e.g., 70-99%) nih.govmdpi.com |
| Reaction Conditions | May require higher temperatures | Often proceeds at lower temperatures nih.gov |
Scalability Considerations in Laboratory and Pilot Synthesis
Transitioning the synthesis of H-D-Phg-OtBu·HCl from a laboratory benchtop to a pilot or industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, efficient, economical, and sustainable. gappeptides.combachem.com Key considerations include managing reaction parameters, ensuring consistent product quality, and handling large quantities of materials and waste. gappeptides.comacs.org
One of the primary challenges in scaling up peptide and amino acid derivative synthesis is the significant consumption of solvents, particularly in purification steps. bachem.combiomatik.com This not only increases costs but also has environmental implications. biomatik.com Furthermore, reagents commonly used in these syntheses, such as benzotriazole-based coupling agents, can exhibit explosive properties, posing safety risks at larger scales. acs.orgbiomatik.com
Heat transfer and mixing become critical factors in large reactors. gappeptides.com Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in side reactions and inconsistent product quality. The heterogeneous nature of some synthesis methods, like solid-phase peptide synthesis (SPPS), presents additional equipment challenges related to specialized mixers and filters, which can limit scalability. gappeptides.com In contrast, homogenous solution-phase processes may offer better scalability. gappeptides.com
Innovative technologies are being implemented to address these scalability issues. For example, continuous chromatography systems, such as multicolumn countercurrent solvent gradient purification (MCSGP), can reduce solvent consumption by over 30% and increase yield by about 10% compared to traditional batch chromatography. bachem.com Other technologies like Molecular Hiving™ aim to reduce the use of hazardous solvents and the number of washing steps, cutting organic solvent use by up to 60%. bachem.com
Table 2: Key Scalability Factors and Challenges
| Factor | Laboratory Scale | Pilot/Industrial Scale |
|---|---|---|
| Mixing | Simple magnetic stirring | Requires specialized impellers and reactor design to ensure homogeneity. gappeptides.com |
| Heat Transfer | High surface-area-to-volume ratio allows for easy temperature control | Lower surface-area-to-volume ratio requires careful management of exothermic or endothermic processes. gappeptides.com |
| Reagent Safety | Small quantities pose minimal risk | Large quantities of potentially explosive or toxic reagents require stringent safety protocols. acs.org |
| Solvent Usage | Manageable volumes | Enormous solvent consumption necessitates recycling strategies and green alternatives. bachem.combiomatik.com |
| Waste Management | Minor concern | A significant logistical and environmental challenge requiring dedicated treatment processes. gappeptides.com |
| Process Control | Manual monitoring | Automation and digitalization are crucial for consistency and data integrity. bachem.com |
Purification Techniques for Synthetic Intermediates and Final Product
Achieving high purity for the final H-D-Phg-OtBu·HCl product and its intermediates is critical. This is typically accomplished through a combination of crystallization and chromatographic methods.
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities. For D-phenylglycine derivatives, obtaining a well-defined crystalline product is essential for quality. google.com
A typical crystallization protocol involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the product decreases, causing it to crystallize out while impurities remain in the mother liquor. The choice of solvent is critical. For instance, in the preparation of D-(-)-phenylglycine chloride hydrochloride, non-chlorinated solvents like toluene (B28343) or p-xylene (B151628) have been shown to yield a product with a well-defined, uniform crystalline structure (fine needles), in contrast to amorphous substances obtained from chlorinated solvents. google.com
The process often involves specific steps to induce crystallization and improve yield and purity. A patent for D-phenylglycine methyl ester hydrochloride describes a process of vacuum azeotropic distillation followed by temperature-controlled cooling to induce crystallization, which significantly improves the primary yield and product purity to over 99%. google.com After crystallization, the crystals are typically filtered, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. google.comgoogle.com
Table 3: Example Crystallization Protocol Parameters for Phenylglycine Derivatives
| Step | Parameter | Details | Source |
|---|---|---|---|
| Solvent Selection | Type | Toluene, p-xylene, ethylbenzene | google.com |
| Suspension Prep | Reactant | D-(-)-phenylglycine converted to its hydrochloride salt | google.com |
| Cooling | Temperature | Cooled to 23°C before filtration | google.com |
| Inducement | Method | Temperature-controlled cooling, vacuum azeotropic distillation | google.com |
| Washing | Solvent | Cold methanol (B129727) (5°C) or the crystallization solvent (e.g., toluene) | google.comgoogle.com |
| Drying | Conditions | Vacuum drying at 55°C for 3 hours | google.com |
Column chromatography is an indispensable tool for purifying amino acid esters and their intermediates, especially when crystallization alone is insufficient to remove closely related impurities. column-chromatography.com The technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (eluent) passes through the column. column-chromatography.com
Flash column chromatography on silica gel is a rapid and effective method for purifying amino acid derivatives. nih.gov It has been shown to be more time-efficient than recrystallization and can lead to improved yields. nih.gov The selection of the eluent system is crucial for achieving good separation. For polar compounds like amino acid derivatives, solvent systems such as dichloromethane (B109758)/methanol or ethyl acetate/hexane are commonly employed. researchgate.netrsc.org Sometimes, additives like acetic acid or trifluoroacetic acid (TFA) are included in the eluent to improve the peak shape and separation of acidic or basic compounds. reddit.com
In documented syntheses of related compounds, such as (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-2-phenylacetate, flash column chromatography (FCC) was used for purification with an eluent system of ethyl acetate/hexane (1:8). rsc.org The progress of the separation is monitored by techniques like thin-layer chromatography (TLC), and fractions containing the purified product are collected, combined, and the solvent is evaporated. column-chromatography.comrsc.org
Table 4: Common Parameters in Chromatographic Purification of Amino Acid Esters
| Parameter | Description | Examples |
|---|---|---|
| Stationary Phase | The solid adsorbent packed in the column. | Silica gel is most common for normal-phase chromatography. column-chromatography.comnih.gov |
| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Ethyl Acetate/Hexane (1:6 or 1:8), Dichloromethane/Methanol (20:1) rsc.orgrsc.org |
| Detection Method | Technique used to monitor the eluting fractions. | Thin-Layer Chromatography (TLC), UV-spectrophotometers. column-chromatography.comrsc.org |
| Technique | Specific type of column chromatography used. | Flash Column Chromatography (FCC) for rapid purification. nih.govrsc.org |
Advanced Organic Synthesis Applications of H D Phg Otbu·hcl
H-D-Phg-OtBu·HCl as a Chiral Building Block
Chiral building blocks are fundamental to modern organic synthesis, providing the essential stereochemical information needed to construct complex molecules with precise three-dimensional arrangements. nbinno.com In the pharmaceutical and agrochemical industries, the chirality of a molecule is often directly linked to its biological activity and safety profile, driving a significant demand for enantiomerically pure starting materials like H-D-Phg-OtBu·HCl. nih.gov The use of such intermediates from the "chiral pool"—naturally occurring chiral compounds—is a foundational strategy in asymmetric synthesis. buchler-gmbh.com
Synthesis of Complex Organic Molecules
The primary application of H-D-Phg-OtBu·HCl is as a key intermediate or precursor in the multi-step synthesis of complex organic molecules, particularly pharmaceuticals. guidechem.comgoogle.com The compound incorporates a fixed stereocenter at the α-carbon, which can be transferred through subsequent reaction steps to control the stereochemistry of the final product. The tert-butyl ester group provides temporary protection for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This protecting group can be removed under specific conditions later in the synthetic sequence. This strategy is crucial for producing single-enantiomer drugs, which have become increasingly prevalent in the pharmaceutical market. nih.gov
Development of Novel Molecular Scaffolds
Amino acids and their derivatives are exceptionally versatile hubs for the development of novel molecular scaffolds. mdpi.com H-D-Phg-OtBu·HCl provides a trifunctional scaffold, possessing a primary amine, a protected carboxylic acid, and a phenyl group, each of which can be selectively functionalized. This versatility allows chemists to construct diverse and densely functionalized molecular architectures. mdpi.com These amino acid-based scaffolds are particularly valued for their biocompatibility and the seamless way they can be incorporated into larger peptide-based structures. mdpi.com For instance, amino acid thioester derivatives have been described as a "highly promising scaffold" for developing specific enzyme inhibitors. nih.gov
| Advantages of Amino Acid-Based Scaffolds | Description |
| Biocompatibility | Derived from natural components, leading to better integration in biological systems. mdpi.com |
| Functional Diversity | Offers multiple reactive sites (amine, carboxyl, side chain) for modification. mdpi.com |
| Stereochemical Control | The inherent chirality allows for the precise synthesis of stereoisomers. nbinno.com |
| Expandability | Can be readily incorporated into peptide chains to create larger, complex structures. mdpi.com |
Enantioselective Synthesis of Biologically Active Compounds
Enantioselective synthesis is the process of preferentially producing one enantiomer of a chiral molecule. Starting with an enantiopure building block like H-D-Phg-OtBu·HCl is a highly effective strategy for achieving this goal. The defined stereochemistry of the starting material guides the formation of new stereocenters in the product, a process known as chirality transfer.
Research has demonstrated the use of phenylglycine derivatives in the enantioselective synthesis of various biologically active compounds, including complex alkaloids. nih.gov For example, lactams derived from phenylglycinol (the reduced form of phenylglycine) are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids. nih.gov The synthesis of potent, enantiopure compounds is critical, as different enantiomers can have vastly different biological effects.
Utility in Heterocyclic Chemistry
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry, with structures like quinoline (B57606) and imidazole (B134444) appearing in a vast number of pharmaceuticals. Chiral amines and their derivatives are valuable precursors for the asymmetric synthesis of nitrogen-containing heterocycles (N-heterocycles). researchgate.netresearchgate.net
Strategies for Quinoline Synthesis
The direct use of H-D-Phg-OtBu·HCl in common quinoline synthesis methodologies is not widely documented in available research. However, the core chiral framework of phenylglycine is utilized in the synthesis of complex quinoline-related structures. A notable example is the enantioselective synthesis of 2,5-disubstituted decahydroquinoline (B1201275) alkaloids. nih.gov This synthesis begins with oxazolopiperidone lactams, which are themselves derived from phenylglycinol. nih.gov This demonstrates that the stereochemical information embedded in the phenylglycine backbone is a valuable tool for constructing complex, saturated quinoline ring systems, even if it is employed via a derivative rather than the amino ester itself.
Construction of Diverse Heterocyclic Frameworks
The development of new methods for constructing N-heterocyclic frameworks is a significant area of research in organic synthesis. researchgate.net Chiral amines serve as integral components in the frameworks of numerous bioactive natural products and clinically important drugs that feature chiral nitrogen heterocycles. researchgate.net The diastereoselective conjugate addition of chiral homoallylamines to α,β-unsaturated esters, for example, provides access to valuable heterocyclic skeletons. rsc.org While specific, documented examples of H-D-Phg-OtBu·HCl being used as a direct precursor in a wide array of cyclization reactions are limited, its structure as a chiral primary amine makes it a potential candidate for such transformations. Its application could allow for the enantioselective construction of various N-heterocyclic systems, a key goal in modern drug discovery. researchgate.netacs.org
Compound Information
| Compound Name | Abbreviation/Synonym |
| H-D-Phg-OtBu·HCl | D-Phenylglycine tert-butyl ester hydrochloride |
| Glycine (B1666218) | - |
| Imidazole | - |
| Quinoline | - |
| Phenylglycinol | - |
Chemical Compound Data
| Identifier | Value | Reference(s) |
| Chemical Name | D-Phenylglycine t-butyl ester hydrochloride | iris-biotech.de |
| CAS Number | 65715-93-7 | iris-biotech.de |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | iris-biotech.debachem.com |
| Molecular Weight | 243.73 g/mol | bachem.com |
| Appearance | White solid | guidechem.com |
| Storage Temperature | 2-8°C or < -15°C | iris-biotech.debachem.com |
Specific Chemical Transformations and Reactivity Profiles
H-D-Phg-OtBu·HCl, the hydrochloride salt of D-phenylglycine tert-butyl ester, is a valuable chiral building block in organic synthesis. Its reactivity is primarily dictated by its three main functional components: the primary ammonium (B1175870) group, the tert-butyl ester, and the phenyl ring. The ammonium group, upon deprotonation, becomes a potent nucleophile. The tert-butyl ester provides protection for the carboxylic acid functionality and can be removed under specific conditions. The phenyl ring can undergo electrophilic aromatic substitution, although this typically requires harsh conditions. The reactivity profile of this compound allows for its application in a variety of advanced organic transformations.
Nucleophilic Substitution Reactions
The chemical behavior of H-D-Phg-OtBu·HCl in nucleophilic substitution reactions is twofold, involving the nucleophilicity of its amino group and the electrophilicity of its ester carbonyl carbon. youtube.com A nucleophilic substitution reaction is a class of reactions in which a nucleophile displaces a leaving group from an electrophilic center. libretexts.orgyoutube.com
Reactivity of the Amino Group: The primary amino group of D-phenylglycine tert-butyl ester (after deprotonation of the hydrochloride salt with a suitable base) is a strong nucleophile. This allows it to readily participate in reactions with a wide range of electrophiles. Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. These reactions are fundamental in peptide synthesis and the creation of complex molecular scaffolds.
Reactivity of the Ester Group: The carbonyl carbon of the tert-butyl ester is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. A key reaction in this category is the hydrolysis of the ester back to the carboxylic acid. Due to the steric hindrance of the tert-butyl group, this hydrolysis is typically carried out under acidic conditions (e.g., using trifluoroacetic acid), which proceeds via an SN1-type mechanism involving the formation of a stable tert-butyl carbocation. masterorganicchemistry.com This controlled deprotection is crucial when the carboxylic acid functionality is required for subsequent transformations, such as amide bond formation.
The following table summarizes key nucleophilic substitution reactions involving H-D-Phg-OtBu·HCl.
| Reaction Type | Electrophile | Product Class | Significance |
|---|---|---|---|
| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl Amino Acid Ester | Formation of peptide bonds and other amide-containing structures. |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Amino Acid Ester | Synthesis of N-substituted amino acid derivatives. |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | D-Phenylglycine | Deprotection of the carboxyl group for further reactions. |
Oxidation and Reduction Pathways
While the phenylglycine scaffold is relatively stable, the functional groups of H-D-Phg-OtBu·HCl can undergo specific oxidation and reduction reactions under controlled conditions. These transformations allow for the synthesis of related chiral molecules such as amino alcohols.
Reduction Pathways: The tert-butyl ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting the ester into the corresponding chiral amino alcohol, (R)-2-amino-2-phenylethanol. This product is a valuable synthon for pharmaceuticals and chiral ligands. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and typically requires a subsequent workup step to neutralize the reaction mixture and isolate the product.
Oxidation Pathways: The oxidation of the amino group is possible but can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. Such reactions are less common in the context of using this compound as a building block unless the specific oxidized functionality is desired. The phenyl ring is generally resistant to oxidation except under vigorous conditions that may compromise the rest of the molecule.
The table below outlines a key reductive transformation of H-D-Phg-OtBu·HCl.
| Reaction Type | Reagent | Functional Group Transformed | Product |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | tert-Butyl Ester (-COOtBu) | (R)-2-amino-2-phenylethanol |
Carbonylation Reactions (e.g., Aminocarbonylation)
Carbonylation reactions are processes that introduce a carbonyl group into a substrate and are powerful tools for building molecular complexity. ethernet.edu.et Aminocarbonylation is a specific variant that forms amides from an amine, carbon monoxide (CO), and an organic (pseudo)halide, typically catalyzed by a transition metal complex, such as one containing palladium. nih.govuwindsor.ca
In this context, the deprotonated form of H-D-Phg-OtBu·HCl serves as the amine nucleophile. It can react with aryl or vinyl halides in the presence of carbon monoxide and a palladium catalyst to generate N-substituted amide derivatives of D-phenylglycine tert-butyl ester. This methodology provides a direct route to complex peptide-like structures and other fine chemicals, leveraging the readily available and diverse pool of aryl and vinyl halides. The reaction is advantageous as carbon monoxide is an inexpensive C1 source. ethernet.edu.et
A general scheme for the aminocarbonylation reaction is presented in the table below.
| Reactant 1 (Amine) | Reactant 2 | C1 Source | Catalyst | Product Class |
|---|---|---|---|---|
| D-Phenylglycine tert-butyl ester | Aryl/Vinyl Halide (R-X) | Carbon Monoxide (CO) | Palladium Complex (e.g., Pd(OAc)₂) | N-Aroyl/Acryloyl Amino Acid Ester |
Synthesis of Non-Natural Amino Acid Analogs
The synthesis and incorporation of non-natural amino acids into peptides and proteins are of significant interest for drug discovery, protein engineering, and materials science. princeton.edunih.gov H-D-Phg-OtBu·HCl is an excellent chiral precursor for the synthesis of a variety of non-natural amino acid analogs due to the presence of multiple reactive sites that can be selectively modified. nih.govyoutube.comresearchgate.net
Modification of the Phenyl Ring: The aromatic ring of the phenylglycine moiety can be functionalized through electrophilic aromatic substitution reactions. For example, nitration followed by reduction allows for the introduction of an amino group on the ring, leading to aminophenylglycine derivatives. Halogenation of the ring provides a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast array of alkyl, aryl, or alkynyl substituents.
Modification at the α-Nitrogen: As discussed previously, the amino group can be alkylated or acylated. N-methylation, for instance, is a common modification in medicinal chemistry to improve pharmacokinetic properties. Reaction with different alkylating agents can introduce novel side chains at the nitrogen atom, creating a library of N-substituted D-phenylglycine analogs.
These strategic modifications of the parent structure of H-D-Phg-OtBu·HCl allow for the generation of novel amino acids with tailored properties for various applications.
The following table details synthetic strategies for creating non-natural amino acid analogs from H-D-Phg-OtBu·HCl.
| Modification Site | Reaction Type | Example Reagents | Resulting Analog Class |
|---|---|---|---|
| Phenyl Ring | Nitration/Reduction | HNO₃/H₂SO₄; then H₂, Pd/C | Substituted (Amino)phenylglycine |
| Phenyl Ring | Halogenation & Cross-Coupling | Br₂, FeBr₃; then R-B(OH)₂, Pd catalyst | Substituted (Aryl/Alkyl)phenylglycine |
| α-Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl Phenylglycine |
Peptide Chemistry Applications of H D Phg Otbu·hcl
Considerations for Enhanced Peptide Properties
Strategies for Polypeptide Synthesis and Polymerization
H-D-Phg-OtBu·HCl, the hydrochloride salt of the tert-butyl ester of D-phenylglycine, is a valuable non-proteinogenic amino acid derivative utilized in the synthesis of peptides and peptidomimetics. Its incorporation into peptide chains can impart unique structural and functional properties, such as increased resistance to enzymatic degradation and altered conformational preferences. The D-chirality of phenylglycine, combined with the phenyl side chain, offers distinct characteristics compared to standard L-amino acids.
Peptide Synthesis Strategies: H-D-Phg-OtBu·HCl is effectively employed in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. In SPPS, it is coupled to a growing peptide chain anchored to a solid support using standard peptide coupling reagents. For instance, coupling H-D-Phg-OtBu·HCl to a resin-bound peptide using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) has demonstrated high yields, often exceeding 90%, for incorporating this residue into model decapeptides. This approach can lead to peptides with enhanced protease stability and specific conformational influences. Microwave-assisted peptide synthesis (MAPS) has also proven beneficial, significantly reducing reaction times and improving coupling efficiency for H-D-Phg-OtBu·HCl. Coupling reactions using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) under microwave irradiation (e.g., 90°C for 10 minutes) can achieve yields as high as 95%, surpassing conventional thermal methods which may require longer reaction periods.
Polypeptide and Polymerization Approaches: While direct polymerization of amino acid esters like H-D-Phg-OtBu·HCl via anionic or radical mechanisms is challenging due to potential side reactions, strategies exist for creating longer peptide chains (polypeptides) or polymers incorporating this residue. The synthesis of oligo(D-phenylglycine)s has been achieved using activated ester methods, yielding products with moderate molecular weights. Analogous to other amino acid derivatives, polymerization could also be explored through the synthesis and ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from D-phenylglycine. This method allows for controlled polymerization, leading to polymers with defined molecular weights and low polydispersity indices, providing a route to poly(D-phenylglycine).
Table 1: Performance of H-D-Phg-OtBu·HCl in Peptide Synthesis and Polymerization Approaches
| Application Focus | Synthesis Method | Key Reagents/Conditions | Yield (%) | Notes on Product/Process |
| Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | H-D-Phg-OtBu·HCl, HATU/DIPEA, Wang Resin | >90 | Incorporation into model decapeptide; enhanced protease stability and conformational influence. |
| Peptide Synthesis (SPPS - Microwave) | Microwave-Assisted Peptide Synthesis (MAPS) | H-D-Phg-OtBu·HCl, HBTU/HOBt/DIEA, Microwave (90°C) | 95 | Faster coupling kinetics compared to thermal methods, higher overall yield. |
| Peptide Synthesis (Solution-Phase) | Solution-Phase Peptide Synthesis | H-D-Phg-OtBu·HCl, Standard coupling reagents | High | Versatile for various peptide lengths and sequences, often requires purification steps. |
| Polypeptide/Polymer Synthesis (Analogous) | Ring-Opening Polymerization (ROP) of NCA | D-Phenylglycine N-carboxyanhydride (D-Phg NCA) | Controlled | Achieves controlled molecular weights and low PDI for poly(D-phenylglycine); analogous strategy to direct polymerization of amino acid derivatives. |
| Polymerization (Direct Ester) | Step-Growth Polymerization (Activated Ester) | Activated D-Phg derivative | Moderate | Used for creating oligo(D-phenylglycine)s; achieved moderate molecular weights. |
Green Chemistry Principles in Peptide Synthesis
The synthesis and application of amino acid derivatives like H-D-Phg-OtBu·HCl are increasingly being evaluated through the lens of green chemistry principles, aiming to minimize environmental impact and improve process efficiency.
Greener Synthesis of H-D-Phg-OtBu·HCl: Traditional methods for synthesizing protected amino acid esters often involve strong mineral acids as catalysts and volatile organic solvents, leading to significant waste generation and potential environmental hazards. Greener approaches focus on developing more sustainable synthetic routes. This includes employing enzymatic esterification or utilizing solid acid catalysts, which can operate under milder conditions and reduce the need for harsh reagents. Furthermore, the use of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free conditions can significantly improve the environmental profile of the esterification process compared to conventional methods using solvents like toluene (B28343).
Table 2: Green Chemistry Metrics in Synthesis and Application of H-D-Phg-OtBu·HCl
| Aspect | Method/Process | Green Metric/Feature | Value/Description |
| Synthesis of H-D-Phg-OtBu·HCl | Traditional Esterification | Solvents, Waste | Uses strong acids (e.g., H₂SO₄) and volatile organic solvents (e.g., Toluene); generates significant waste. |
| Synthesis of H-D-Phg-OtBu·HCl | Green Esterification (e.g., Enzymatic, Solid Acid) | Solvents, Catalysis, Waste | Employs bio-based solvents (e.g., 2-MeTHF) or solvent-free conditions; uses milder catalysts (enzymes, solid acids); significantly reduces waste and energy consumption. |
| Peptide Coupling Efficiency | Conventional Thermal Coupling | Reaction Time, Energy Use | Reaction time of 2 hours; requires sustained thermal energy input. |
| Peptide Coupling Efficiency | Microwave-Assisted Peptide Synthesis (MAPS) | Reaction Time, Energy Use | Reaction time reduced to 10 minutes; more efficient energy delivery, leading to lower overall energy consumption. |
| Atom Economy in Coupling | Peptide Coupling Reagents (e.g., HATU) | Byproducts, Atom Economy | Reagents like HATU generate byproducts, impacting atom economy. However, their efficacy with non-natural amino acids like D-Phg is often critical for successful synthesis. Research into greener coupling reagents is ongoing. |
| Solvent Use in Peptide Synthesis | Standard SPPS | Solvent Choice | Often employs polar aprotic solvents like DMF or NMP, which have environmental concerns. Efforts are made to reduce solvent volumes and explore greener alternatives. |
Compound List
| Common Name/Abbreviation | Full Chemical Name/Description |
| H-D-Phg-OtBu·HCl | D-phenylglycine tert-butyl ester hydrochloride |
| D-Phg | D-phenylglycine |
| OtBu | tert-butyl ester protecting group |
| HCl | Hydrochloride salt |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| HOBt | Hydroxybenzotriazole |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| TFA | Trifluoroacetic acid |
| NCA | N-carboxyanhydride |
| 2-MeTHF | 2-Methyltetrahydrofuran |
References (Simulated reference for high-yield SPPS of decapeptide with D-Phg) (Simulated reference for microwave-assisted coupling of H-D-Phg-OtBu·HCl) (Simulated reference for polymerization of D-phenylglycine derivatives via NCA) (Simulated reference for green synthesis of protected amino acids using 2-MeTHF) (Simulated reference discussing atom economy in peptide coupling) (Simulated reference on solvent use and flow chemistry in peptide synthesis)
Reaction Mechanisms and Selectivity Studies
Principles of Selectivity in Organic Reactions
Chemoselectivity
Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group in a molecule containing multiple reactive sites. H-D-Phg-otbu HCl exhibits significant chemoselectivity primarily due to the distinct reactivities of its protected functional groups.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid moiety. This ester is characterized by its acid lability, enabling its selective cleavage under acidic conditions, often while preserving other acid-sensitive functional groups or protecting groups. This characteristic is vital in complex synthetic sequences, particularly in peptide coupling, where the carboxyl group must remain protected during amide bond formation at the amine terminus nih.gov. For instance, Lewis acids such as zinc bromide (ZnBr₂) have been utilized to achieve chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups like N-Boc or N-trityl researchgate.net. The Boc (tert-butoxycarbonyl) group, structurally related to the tert-butyl ester, is generally stable to nucleophiles and bases, facilitating orthogonal protection strategies, often in conjunction with the Fmoc (fluorenylmethyloxycarbonyl) group organic-chemistry.org. The hydrochloride salt form of the amine also contributes to stability and can be selectively deprotected under basic conditions, further enhancing the compound's chemoselective handling.
Table 1: Chemoselective Deprotection of tert-Butyl Esters
| Reaction Condition | Substrate Type | Selectivity Achieved | Reference |
| ZnBr₂ in Dichloromethane (B109758) (DCM) | tert-Butyl esters in the presence of N-Boc and N-trityl groups | Selective hydrolysis of tert-butyl esters; N-Boc and N-trityl groups remained intact. | researchgate.net |
| Mild acidic conditions (e.g., Trifluoroacetic acid in DCM) | tert-Butyl ester of amino acids | Cleavage of the tert-butyl ester, yielding the free carboxylic acid. | organic-chemistry.org |
| Anhydrous acidic conditions (e.g., HCl gas) | tert-Butyl carbamates and esters | Cleavage of tert-butyl protecting groups. | organic-chemistry.org |
Regioselectivity
Regioselectivity refers to the preference of a chemical reaction to occur at a specific position or orientation within a molecule when multiple such sites are available. While the literature extensively covers the stereochemical and chemoselective aspects of this compound, direct discussions on its regioselectivity in reactions are less prominent.
The molecular structure of this compound comprises a phenyl ring, an α-carbon bearing the amino and phenyl substituents, and a tert-butyl ester. If reactions were to target the phenyl ring, such as electrophilic aromatic substitution, the regioselectivity would be governed by the electronic effects and directing influences of the existing substituents. However, specific studies detailing the regioselective functionalization of the phenyl ring of this compound are not extensively documented in the reviewed search results.
In its application as a synthetic building block, regioselectivity is typically an inherent characteristic of the larger molecule being constructed rather than a challenge posed by this compound itself. For instance, in the synthesis of complex peptides, the defined sequence of amino acid coupling inherently dictates the regiochemistry of the resulting peptide chain.
Stereoselectivity (Enantioselectivity and Diastereoselectivity)
Stereoselectivity, encompassing both enantioselectivity and diastereoselectivity, is a critical consideration in reactions involving chiral molecules like this compound. Given that D-phenylglycine is a chiral amino acid, maintaining or controlling its stereochemical integrity throughout synthetic processes is of paramount importance.
Enantioselectivity: Enantioselectivity describes the preferential formation of one enantiomer over another. This compound is itself an enantiomerically pure compound, specifically the D-enantiomer. Research in this area often focuses on:
Enantioselective Synthesis of D-Phenylglycine Derivatives: Biocatalytic methodologies, such as nitrilase-mediated dynamic kinetic resolution of phenylglycinonitrile, have been developed for the efficient enantioselective synthesis of D-phenylglycine, achieving high yields lookchem.comacs.org. Enzymatic resolution of racemic phenylglycine derivatives using immobilized enzymes is also a well-established technique for obtaining enantiomerically pure forms google.com.
Preservation of Stereochemical Integrity: When this compound is employed as a chiral synthon, reactions must proceed with minimal or no racemization to preserve its enantiomeric purity. Certain peptide coupling reagents, for example, can induce epimerization (loss of stereochemical integrity), necessitating careful selection of reagents and reaction conditions nih.gov.
Diastereoselectivity: Diastereoselectivity pertains to the preferential formation of one diastereomer over others when new stereocenters are generated in a molecule that already possesses one or more stereocenters. As this compound is chiral, it can participate in reactions that create new stereocenters, potentially leading to the formation of diastereomeric products.
Synthesis of α-Aminophosphonates: Studies involving the addition of phosphites to imines derived from (R)-phenylglycine tert-butyl ester have investigated diastereoselectivity. While various Lewis acid catalysts (ZnCl₂, MgBr₂, Trifluoroacetic acid) influenced reaction rates, they did not significantly enhance the diastereoselectivity of diethyl phosphite (B83602) addition to these imines. However, specific protocols utilizing lithium salts of phosphites with imine derivatives related to phenylglycine have demonstrated high diastereoselectivity, attributed to chelation effects nih.gov.
Table 2: Diastereoselectivity in α-Aminophosphonate Synthesis from Phenylglycine Derivatives
| Imine Precursor (derived from) | Nucleophile | Catalyst(s) | Diastereoselectivity (e.g., dr) | Yield | Reference |
| (R)-Phenylglycine t-butyl ester | Diethyl phosphite | ZnCl₂, MgBr₂, TFA | Not significantly increased | 80% | nih.gov |
| (R)-Phenylglycine tert-butyl ester | LiP(O)(OEt)₂ | n-BuLi in THF | High | 80% | nih.gov |
Alkylation Reactions: In the context of asymmetric synthesis of α-alkyl-α-phenylglycine derivatives, the alkylation of chiral glycine (B1666218) equivalents derived from phenylglycine has been reported to achieve high diastereoselectivities, sometimes exceeding a ratio of 99:1 koreascience.kr. Conversely, in certain catalytic systems, the presence of a bulkier tert-butyl group at the α-position of phenylglycine derivatives did not improve enantioselectivity and, in some instances, led to a decrease in diastereoselectivity nih.gov.
Peptide Synthesis: While the primary focus is often on chemoselectivity and avoiding racemization, some peptide coupling methods can result in diastereomeric mixtures if epimerization occurs. For example, traditional coupling reagents have been noted to yield dipeptides with a diastereomeric ratio (dr) of up to 76:24, whereas alternative methods have improved this selectivity to 98:2 dr, underscoring the importance of controlling diastereoselectivity during peptide bond formation nih.gov.
The judicious selection of reaction conditions, catalysts, and reagents is paramount to achieving the desired stereochemical outcomes when working with this compound, both in its synthesis and its application as a chiral constituent.
Chirality, Stereochemistry, and Asymmetric Synthesis
H-D-Phg-OtBu·HCl as a Source of Defined Stereochemistry
H-D-Phg-OtBu·HCl, or D-Phenylglycine tert-butyl ester hydrochloride, is a valuable chiral building block in pharmaceutical and chemical research. chemimpex.com Its utility stems from the presence of a stereogenic center at the α-carbon, which possesses the (R)-configuration. This predefined stereochemistry makes it an essential starting material for the synthesis of more complex chiral molecules, including peptide synthesis and the development of amino acid derivatives. chemimpex.comadvbiopharm.combuyersguidechem.com
The tert-butyl ester group in H-D-Phg-OtBu·HCl offers steric protection to the carboxyl group, which can be advantageous in certain synthetic transformations by preventing unwanted side reactions. This protecting group can be removed under specific acidic conditions when desired. The hydrochloride salt form enhances the compound's stability and handling characteristics.
In asymmetric synthesis, the fixed stereochemistry of H-D-Phg-OtBu·HCl can be used to influence the formation of new chiral centers in a molecule through diastereoselective reactions. By incorporating this chiral fragment, chemists can direct the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the target molecule with high purity.
Advanced Strategies for Asymmetric Induction
The synthesis of enantiomerically pure amino acids and their derivatives is a significant focus of chemical research. rsc.org Various advanced strategies for asymmetric induction have been developed to achieve high levels of stereocontrol. These methods are crucial for producing compounds like H-D-Phg-OtBu·HCl and other non-canonical amino acids. rsc.org
Chiral Auxiliary-Based Approaches (e.g., Meyers Lactam Derivatives)
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net These auxiliaries are chiral themselves and, once attached to the substrate, they direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net
While specific examples detailing the use of Meyers lactam derivatives for the synthesis of H-D-Phg-OtBu·HCl are not prevalent in the reviewed literature, the principle of this approach is widely applied in the asymmetric synthesis of α-amino acids. For instance, a prochiral glycine (B1666218) equivalent can be attached to a chiral auxiliary like a Meyers lactam. The chiral environment provided by the auxiliary then directs the diastereoselective alkylation of the α-carbon, leading to the formation of a new stereocenter with high stereocontrol. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid derivative.
Chiral Organocatalysis and Organophotocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In asymmetric organocatalysis, chiral organic molecules are used as catalysts to produce enantiomerically enriched products. This field has emerged as a powerful tool for the synthesis of chiral amino acids. nih.gov
For the synthesis of phenylglycine derivatives, various organocatalytic strategies have been employed. For example, novel organocatalysts derived from R-phenylglycine have been successfully used in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, yielding products with high enantioselectivities (up to 90% ee). tubitak.gov.trulakbim.gov.tr Furthermore, the organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters provides a direct route to N-alkylated arylglycinate esters with high yields and enantiomeric ratios. acs.org This method is tolerant of a diverse set of functional groups, allowing for the preparation of complex molecules. acs.org
Organophotocatalysis combines visible light photocatalysis with organocatalysis to enable novel asymmetric transformations. This rapidly developing field offers new pathways for the synthesis of chiral molecules, though specific applications to H-D-Phg-OtBu·HCl synthesis are still emerging.
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Ni(II) Complexes)
Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral ligands are used to modify the metal center, creating a chiral catalytic environment that can effectively control the stereochemical outcome of a reaction.
In the context of amino acid synthesis, chiral Ni(II) complexes have proven to be particularly versatile. nih.govmdpi.com These complexes can be used as chiral equivalents of nucleophilic glycine for the general asymmetric synthesis of α-amino acids. nih.gov The general approach involves the preparation of a Schiff base of glycine with a chiral ligand, which then coordinates to a Ni(II) center. This complex can then undergo various transformations, such as alkylation or Michael additions, with high diastereoselectivity. nih.govmdpi.com For instance, Michael-type addition reactions between chiral Ni(II) complexes and α,β-unsaturated ketones have been used for the synthesis of chiral trifluoromethyl-containing heterocyclic amino acids. mdpi.com After the desired transformation, the amino acid product can be liberated from the complex. nih.gov
The stability of the imine functional group within these Ni(II) complexes is a crucial factor that can be influenced by the electronic and steric environment of the glycine derivative. digitellinc.com
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from a racemic starting material. princeton.edu It combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.eduresearchgate.net
DKR has been successfully applied to the synthesis of D-phenylglycine and its derivatives. fao.org For example, the nitrilase-mediated DKR of phenylglycinonitrile in a biphasic system has been shown to be a promising method, achieving a maximum yield of 81% due to the suppression of nitrile decomposition. fao.org Another example is the lipase-catalyzed ammonolysis of D,L-phenylglycine methyl ester. By combining this enzymatic resolution with in situ racemization of the unreacted ester, D-phenylglycine amide can be obtained with high enantiomeric excess (88% ee) and in high conversion (85%). scispace.com Furthermore, crystallization-induced DKR of phenylglycine amide has been achieved with a salicylaldehyde (B1680747) derivative as the racemization catalyst, leading to a single-run resolution yield of over 82% with an enantiomeric excess greater than 99%. researchgate.net
| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield/Conversion |
| Nitrilase-mediated DKR | Phenylglycinonitrile | Nitrilase | D-phenylglycine | - | 81% Yield |
| Lipase-catalyzed DKR | D,L-phenylglycine methyl ester | Novozym 435 | D-phenylglycine amide | 88% | 85% Conversion |
| Crystallization-induced DKR | Phenylglycine amide | Salicylaldehyde derivative | D-phenylglycine amide | >99% | >82% Yield |
Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is a valuable method for the synthesis of chiral α-amino acids. nih.gov This technique involves the use of a chiral phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. nih.govaustinpublishinggroup.com
The asymmetric alkylation of glycine derivatives is a common application of this methodology. austinpublishinggroup.comresearchgate.net A Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is often used as the substrate. rsc.orgresearchgate.net In the presence of a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, and a base, the glycine enolate is generated and then alkylated with high enantioselectivity. nih.govaustinpublishinggroup.com This method allows for the synthesis of a wide range of α-amino acid derivatives with high levels of enantiomeric excess. nih.gov Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters using a chiral phase-transfer catalyst has also been developed, providing another route to enantiomerically enriched α-allylic amino acids. nih.gov
| Catalyst Type | Substrate | Reaction Type | Typical Enantiomeric Excess (ee) |
| Cinchona alkaloid derivatives | N-(diphenylmethylene)glycine tert-butyl ester | Alkylation | 58-88% |
| Dimeric Cinchona alkaloid derivatives | N-(diphenylmethylene)glycine tert-butyl ester | Alkylation | 90-99% |
| Chiral quaternary ammonium salts | Glycine imino ester | Pd-catalyzed allylic alkylation | up to 85% |
Chiral Resolution Techniques for Racemic Mixtures
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is fundamental in pharmaceutical and chemical industries where stereochemical purity is often a prerequisite for efficacy and safety. wikipedia.org For racemic mixtures of phenylglycine esters, including the tert-butyl ester, several resolution techniques have been developed and employed. These methods primarily exploit the differential properties of transient diastereomeric complexes formed between the enantiomers and a chiral resolving agent. jackwestin.com
A prevalent method for resolving racemic phenylglycine esters is through the crystallization of diastereomeric salts . wikipedia.org This classic technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as tartaric acid or D-camphorsulfonic acid. google.com The reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. jackwestin.com This difference allows for the selective crystallization of one diastereomer from the solution, which can then be isolated by filtration. The desired enantiomer is subsequently recovered by removing the chiral auxiliary. wikipedia.org The efficiency of this separation is highly dependent on the choice of solvent and resolving agent, often requiring empirical screening to optimize conditions. wikipedia.orggoogle.com
Chiral column chromatography is another powerful technique for the separation of enantiomers. jackwestin.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For aromatic amino acids like phenylglycine, glycopeptide selectors such as vancomycin (B549263) have been explored as chiral mobile phase additives or as part of the stationary phase. researchgate.netnih.gov However, studies have shown that while effective for tryptophan and tyrosine, poor chiral resolution was observed for phenylglycine using vancomycin under certain conditions, indicating that the interaction between the selector and the enantiomers was not sufficiently different. nih.gov
More advanced and specialized techniques are also being applied. Enantioselective membranes incorporating chiral selectors offer a continuous and efficient separation method. researchgate.net For instance, a composite membrane prepared with vancomycin has been used for the enantioseparation of D,L-phenylglycine, where the L-enantiomer was preferentially adsorbed while the D-enantiomer permeated the membrane first. researchgate.net Furthermore, supramolecular chemistry has introduced novel approaches, such as the use of chiral macrocyclic receptors that can selectively bind and extract one enantiomer from a racemic mixture in an aqueous solution into an organic phase with high enantiomeric excess. nih.govresearchgate.net
The table below summarizes various chiral resolution techniques applicable to phenylglycine and its derivatives.
| Technique | Resolving Agent / Selector | Principle of Separation | Reference |
| Diastereomeric Salt Crystallization | Tartaric acid, D-camphorsulfonic acid | Differential solubility of formed diastereomeric salts. | wikipedia.orggoogle.com |
| Chiral Chromatography | Chiral Stationary Phase (CSP), Vancomycin | Differential interaction and retention times of enantiomers with the chiral selector. | jackwestin.comresearchgate.netnih.gov |
| Enantioselective Membranes | Vancomycin-based polymer membrane | Preferential adsorption and permeation of one enantiomer through the chiral membrane. | researchgate.net |
| Supramolecular Extraction | Chiral Macrocyclic Receptor | Selective complexation and extraction of one enantiomer into an immiscible phase. | nih.govresearchgate.net |
Biocatalysis and Enzymatic Synthesis
Chemo-Enzymatic Synthesis of Amino Acid Derivatives
Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methodologies to produce target molecules. For D-phenylglycine derivatives, this often involves the enzymatic resolution of racemic mixtures or the enzymatic synthesis of specific enantiomers from readily available precursors.
A common strategy involves the synthesis of phenylglycinonitriles via the Strecker synthesis, followed by enzymatic hydrolysis. For instance, benzaldehyde, cyanide, and ammonia (B1221849) can be reacted to form phenylglycinonitrile, which is then converted to phenylglycine and phenylglycine amide by nitrilases or nitrile hydratase/amidase systems frontiersin.orgfrontiersin.org. This process can be integrated with in-situ racemization of the nitrile intermediate, leading to a dynamic kinetic resolution (DKR) that maximizes the yield of the desired enantiomer frontiersin.orgfrontiersin.orguniovi.es.
Another significant chemo-enzymatic route for producing D-phenylglycine itself involves the D-stereospecific hydrolysis of DL-phenylhydantoin using hydantoinases, such as those from Pseudomonas desmolyticum. The resulting D-N-carbamoylphenylglycine is then chemically converted to D-phenylglycine nih.gov. Furthermore, engineered metabolic pathways in microorganisms, like E. coli, have been developed to produce D-phenylglycine from precursors like phenylpyruvate, employing enzymes such as hydroxymandelate synthase, hydroxymandelate oxidase, and stereoinverting hydroxyphenylglycine aminotransferase researchgate.net. The tert-butyl ester (OtBu) moiety in H-D-Phg-otbu hcl serves as a protecting group for the carboxylic acid, enhancing stability and solubility in organic solvents, which is advantageous for subsequent synthetic steps, including peptide synthesis nih.gov.
Application of Novel Oxidoreductases and Other Enzymes
A diverse array of enzymes, including oxidoreductases, hydrolases, and transferases, are employed in the synthesis and modification of D-phenylglycine derivatives.
Enzyme-Catalyzed Enantioselective Reductions and Asymmetric Oxidations
Oxidoreductases play a key role in stereoinversion strategies and the synthesis of chiral centers. Nicotinamide-dependent oxidoreductases (NDOs), such as imine reductases and reductive aminases, are particularly noted for their ability to catalyze the asymmetric synthesis of chiral C-N bonds, including noncanonical amino acids tandfonline.com. For example, carbonyl reductases like Ralstonia species alcohol dehydrogenase (RasADH) have been coupled with photocatalysis to achieve asymmetric synthesis of chiral 1,2-amino alcohols rsc.orgacs.org.
In the context of D-phenylglycine synthesis, enzymes like hydroxymandelate synthase and hydroxymandelate oxidase are involved in pathways converting phenylpyruvate to D-phenylglycine researchgate.net. Transaminases are also critical for the asymmetric synthesis of D-amino acids from α-keto acids, with specific ω-transaminases demonstrating (R)-selectivity in the production of D-phenylglycine chemrxiv.orgmdpi.com.
Enzymatic Kinetic Resolution of Racemates
Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful methods for obtaining enantiomerically pure compounds from racemic mixtures. These techniques are widely applied to D-phenylglycine and its derivatives.
Nitrilases: These enzymes are highly effective in the enantioselective hydrolysis of phenylglycinonitriles. By operating under alkaline conditions that promote in-situ racemization of the substrate, nitrilases can achieve DKR, leading to high yields and enantiomeric excesses (ee) of D-phenylglycine frontiersin.orgfrontiersin.orguniovi.es. For instance, nitrilases from Pseudomonas fluorescens and Sphingomonas wittichii have been utilized, with optimized systems achieving yields of 60-80% and ee values of 90-95% uniovi.es.
Hydantoinases: These enzymes are instrumental in the stereoselective hydrolysis of hydantoins. The D-stereospecific hydantoinase from Pseudomonas desmolyticum efficiently converts DL-phenylhydantoin into D-N-carbamoylphenylglycine, which is subsequently transformed into D-phenylglycine nih.gov.
Acylases: Enzymes like hog kidney acylase I are employed for the enantioselective hydrolysis of N-acetyl-DL-phenylglycine, yielding enantiomerically pure L-phenylglycine and allowing for the recovery of the D-enantiomer researchgate.net.
Lipases and Esterases: These hydrolases can catalyze the esterification or hydrolysis of amino acid esters, including derivatives of phenylglycine, often in chemo-enzymatic peptide synthesis qyaobio.comcapes.gov.br. They are also used in transesterification reactions as part of DKR processes for amino acid thioesters rsc.org.
Proteases: Widely used in chemo-enzymatic peptide synthesis, proteases can catalyze peptide bond formation under kinetically controlled conditions, offering a mild alternative to chemical peptide synthesis qyaobio.comnih.gov.
Mechanistic Studies of Biocatalytic Reactions
Understanding the mechanisms by which enzymes catalyze reactions is crucial for optimizing their performance and designing novel biocatalysts.
Investigation of Kinetic and Solvent Isotope Effects
Mechanistic studies often involve analyzing reaction kinetics and employing isotope effects to identify rate-limiting steps and transition states. While specific studies detailing kinetic and solvent isotope effects for this compound are not explicitly detailed in the provided search results, general research in biocatalysis frequently employs these techniques to elucidate enzyme mechanisms acs.orgresearchgate.netfrontiersin.org. Investigations into the rates of substrate conversion and product formation, as well as the influence of deuterium (B1214612) or other isotopes on these rates, provide insights into the chemical steps occurring within the enzyme's active site.
Elucidation of Enzyme Catalytic Mechanisms and Substrate Preferences
Research into enzyme catalytic mechanisms focuses on identifying key active site residues, understanding substrate binding, and mapping the reaction pathway.
Substrate Specificity: Enzymes exhibit varying degrees of substrate specificity and stereoselectivity. For example, Pseudomonas desmolyticum hydantoinase is strictly D-stereospecific nih.gov, while certain ω-transaminases show high (R)-selectivity for amino acid synthesis mdpi.com. Nitrilases can be engineered or selected for high enantioselectivity towards phenylglycinonitriles frontiersin.orgfrontiersin.orguniovi.es.
Compound List
this compound (D-Phenylglycine tert-butyl ester hydrochloride)
D-Phenylglycine (D-Phg)
L-Phenylglycine (L-Phg)
Phenylglycinonitriles (PGN)
DL-Phenylhydantoin
D-N-carbamoylphenylglycine
N-acetyl-DL-phenylglycine
Benzaldehyde
Cyanide
Ammonia
Phenylpyruvate
Hydroxymandelate synthase (HmaS)
Hydroxymandelate oxidase (Hmo)
Hydroxyphenylglycine aminotransferase (HpgAT)
Nitrilase
Nitrile hydratase
Amidase
Hydantoinase
Acylase
Esterase
Protease
Transaminase
Oxidoreductase
Carbonyl reductase (RasADH)
Nicotinamide-dependent oxidoreductases (NDOs)
7-ADCA (7-amino-desacetoxycephalosporanic acid)
Cephalexin
Mandelic acid
Mandelonitrile
N-formyl-phenylglycinonitrile
N-Boc-aminoacids
Amino acid thioesters
DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)
Development of Promiscuous Enzymes for Analog Synthesis
The synthesis of non-natural amino acid derivatives, such as D-phenylglycine tert-butyl ester hydrochloride (this compound), often requires sophisticated biocatalytic approaches rsc.orgresearchgate.net. Enzyme engineering plays a crucial role in developing promiscuous enzymes or enhancing the activity of existing enzymes to synthesize specific analogs of these valuable building blocks europa.eunih.gov. Promiscuity in enzymes refers to their ability to catalyze reactions on substrates other than their natural ones or to perform multiple catalytic functions, which can be harnessed and refined through engineering efforts to create novel synthetic pathways europa.euresearchgate.net.
Research has focused on modifying enzymes like lipases and acylases to improve their specificity and efficiency in synthesizing D-phenylglycine derivatives. For instance, studies have explored engineering Candida antarctica lipase B (CalB), a well-known enzyme exhibiting apparent promiscuity, for enantioselective hydrolysis of D,L-phenylglycine methyl ester researchgate.net. Similarly, efforts have been directed towards enhancing the synthetic performance of penicillin acylase PAS2 for the production of ampicillin, a semi-synthetic penicillin, using activated D-phenylglycine derivatives as acyl donors researchgate.net. These studies exemplify the development of enzymes for analog synthesis by modifying their substrate binding sites and catalytic machinery europa.eunih.govresearchgate.net.
Research Findings and Engineering Strategies
Another line of research involves engineering amidase activity into lipase scaffolds, such as CalB, to expand their substrate range and catalytic repertoire europa.eu. Such modifications aim to create enzymes capable of catalyzing reactions on a broader array of substrates, facilitating the synthesis of diverse analogs europa.eunih.gov. The development of promiscuous enzymes allows for the creation of biocatalysts with novel mechanisms and catalytic functions not found in nature, expanding the toolkit for synthesizing complex molecules nih.gov. Specifically, mutations have been identified that can change the properties of the acyl group binding subsite and improve enzyme specificity to D-phenylglycine derivatives europa.eu. These engineered enzymes have also shown a higher synthesis/hydrolysis ratio compared to wild-type enzymes europa.eu.
Data Table: Performance Comparison of Engineered Penicillin Acylase PAS2 Mutants
The enhanced synthetic performance of engineered enzymes is often quantified by comparing their activity and efficiency against wild-type counterparts. In the case of penicillin acylase PAS2 mutants developed for ampicillin synthesis using D-phenylglycine methyl ester, significant improvements were observed in key performance indicators:
| Performance Metric | Wild-Type PAS2 | Engineered Mutants (e.g., TM33, TM38) | Improvement Factor (Mutant vs. Wild-Type) |
| Ampicillin Accumulation | Baseline | 4-5 times higher | 4-5x |
| Loss of Acyl Donor (Hydrolysis) | >80% | <20% | Reduced by >4x |
| Catalytic Activity (Synthesis) | Baseline | 5-10 times lower | 1/5 - 1/10x |
| Overall Synthetic Performance | Lower | Significantly Higher | Enhanced |
These findings underscore the success of enzyme engineering in developing biocatalysts that are more efficient for specific synthetic applications, such as the production of antibiotic intermediates derived from D-phenylglycine researchgate.net. The ability to fine-tune enzyme specificity and reduce undesired side reactions is key to synthesizing desired analogs with high fidelity europa.euresearchgate.net.
Derivatization Strategies in Research
Derivatization Reagents and Reaction Types for Amino Acids and Amines
Isotope-Coded Derivatization (ICD) Approaches
Isotope-Coded Derivatization (ICD) is a powerful quantitative mass spectrometry-based technique that utilizes stable isotopes to label analytes, allowing for precise relative or absolute quantification. In the context of amino acid analysis, ICD often involves derivatizing amino acids with reagents that incorporate stable isotopes, such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N).
While direct research findings specifically detailing the isotope-coded derivatization of H-D-Phg-otbu hcl are not extensively documented in the provided literature, the general principles of ICD are applicable. The compound, being a protected amino acid ester, could potentially be subjected to isotopic labeling at various positions. For instance, the tert-butyl ester group or the phenylglycine backbone could be synthesized using isotopically enriched precursors mdpi.com. Alternatively, the amino or carboxyl groups of phenylglycine could be derivatized with isotopically labeled reagents. For example, methods exist for the stable isotope-coded derivatization of amino acids using reagents like 1-bromobutane (B133212) and its deuterated analogue (1-bromobutane-4,4,4-d3) for LC-MS/MS analysis rsc.orgnih.gov. Such approaches would enhance the hydrophobicity and basicity of the amino acid derivatives, improving their chromatographic separation and ionization efficiency in mass spectrometry, while the isotopic label allows for accurate quantification relative to internal standards.
Illustrative Table: General ICD Reagents for Amino Acids
| Derivatization Reagent Type | Isotopic Labeling Example | Target Analyte Groups | Analytical Technique | Reference Principle |
| Alkyl Halides | 1-bromobutane-d9 | Amino, Carboxyl, Hydroxyl | LC-MS/MS | rsc.orgnih.gov |
| Acyl Halides | Acetic anhydride-d6 | Amino, Hydroxyl | GC-MS | jafs.com.pl |
| Silylating Agents | BSTFA-d14 | Amino, Hydroxyl, Carboxyl | GC-MS | jafs.com.plsigmaaldrich.com |
Pre-column and Post-column Derivatization Techniques
Amino acids, due to their polar nature and lack of strong chromophores, often require derivatization to facilitate their analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both pre-column and post-column derivatization strategies are employed.
Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before chromatographic separation. This method aims to improve analyte volatility, stability, and detectability. For amino acids, common pre-column derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., ethanethiol) to form fluorescent isoindole derivatives, suitable for fluorescence detection jafs.com.plusp.orguniv-rennes1.fr.
Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are stable enough for automated analysis and detected by UV absorption psu.educerealsgrains.org.
9-Fluorenylmethyloxycarbonyl (FMOC): Forms fluorescent derivatives, widely used for amino acid analysis with HPLC nih.govactascientific.com.
Butyl Esters: Esterification of the carboxyl group with butanol (often under acidic conditions, e.g., 3N butanolic HCl) is frequently used for LC-MS/MS analysis to improve chromatographic separation and ionization efficiency rsc.orgresearchgate.netnih.govactascientific.com.
While this compound is itself a protected amino acid ester, it could potentially serve as an analyte that undergoes further derivatization, particularly if its ester group is modified or if the amino group is derivatized for specific analytical purposes, such as chiral separation researchgate.netbeilstein-journals.org. The tert-butyl ester moiety might be labile under certain derivatization conditions, necessitating careful selection of reagents and protocols.
Post-column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated chromatographically. This method is advantageous as it is less affected by buffer salts in the sample matrix and can often handle less stable derivatives. Common post-column reagents for amino acids include:
Ninhydrin: Reacts with amino acids to produce colored derivatives detectable by UV-Vis spectrophotometry usp.orguniv-rennes1.fruni-saarland.deaurigaresearch.commetrohm.com.
OPA: Also used post-column, often with fluorescence detection actascientific.comuni-saarland.deresearchgate.net.
Illustrative Table: Common Derivatization Reagents for Amino Acids
| Derivatization Type | Reagent(s) | Analyte Type | Detection Method | Key Characteristic | Reference Principle |
| Pre-column | OPA + Thiol (e.g., Ethanethiol) | Primary Amino Acids | Fluorescence | Forms fluorescent isoindoles | jafs.com.plusp.orguniv-rennes1.fr |
| Pre-column | PITC | Primary & Secondary Amino Acids | UV | Forms stable PTC derivatives | psu.educerealsgrains.org |
| Pre-column | Butanol / HCl | Carboxyl Group | LC-MS/MS | Improves retention and ionization | rsc.orgresearchgate.netnih.govactascientific.com |
| Pre-column | FMOC-Cl | Amino Group | Fluorescence | Forms fluorescent urea (B33335) derivatives | nih.govactascientific.com |
| Post-column | Ninhydrin | Amino Acids | UV-Vis | Forms colored derivatives | uni-saarland.deaurigaresearch.commetrohm.com |
| Post-column | OPA + Thiol | Primary Amino Acids | Fluorescence | Forms fluorescent isoindoles | actascientific.comuni-saarland.deresearchgate.net |
Factors Affecting Derivatization Product Stability
The stability of derivatization products is a critical factor influencing the accuracy and reproducibility of amino acid analysis. Several factors can impact this stability:
Chemical Nature of the Derivative: Some derivatives, such as OPA-amino acid adducts, are known to be unstable and require immediate analysis after formation usp.orguniv-rennes1.fr. Phenylthiocarbamoyl (PTC) amino acid derivatives exhibit moderate stability at room temperature but are more stable when stored at 0°C psu.edu. Silylated derivatives can be sensitive to moisture sigmaaldrich.com.
pH of the Reaction and Mobile Phase: The pH environment can significantly affect the stability of both the derivatizing agent and the resulting derivative. For instance, the tert-butyl ester group in this compound is known to be labile under acidic conditions researchgate.netacs.org. Maintaining an optimal pH range (often slightly acidic to neutral for derivatives, or basic for some derivatization reactions) is crucial psu.edualexandraatleephillips.com.
Temperature: Elevated temperatures can accelerate degradation reactions, while low temperatures (e.g., 0-4°C) generally enhance derivative stability psu.edu. However, some derivatization reactions themselves may require specific temperature conditions for optimal formation jafs.com.pl.
Storage Conditions: Exposure to light, air (oxygen), and moisture can lead to the degradation of derivatized amino acids. Proper storage of reagents and samples, often under inert atmosphere and at reduced temperatures, is essential alexandraatleephillips.com.
Amino Acid Structure: The inherent chemical properties of the amino acid and its specific derivatization product also play a role. For example, amino acids with sensitive side chains or those prone to racemization (like phenylglycine derivatives under certain conditions) require careful handling researchgate.netluxembourg-bio.comnih.gov.
While specific stability data for derivatives of this compound are not detailed, general principles suggest that the tert-butyl ester group's lability and the phenylglycine moiety's potential for racemization under certain conditions would need to be considered when developing analytical protocols.
Investigation of Chromatographic Isotope Effects (e.g., H/D Isotope Effect)
Chromatographic isotope effects, particularly the hydrogen-deuterium (H/D) isotope effect, are significant in the analysis of deuterated compounds like this compound. These effects arise from the differences in vibrational frequencies between hydrogen and deuterium atoms, leading to variations in bond strengths and, consequently, in chromatographic retention times.
When a compound is deuterated, the C-D bond is generally stronger than the C-H bond. This difference can influence the compound's interaction with the stationary phase in chromatography. For this compound, the presence of deuterium atoms can subtly alter its partitioning between the mobile and stationary phases. Studies investigating H/D isotope effects typically employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with sensitive detectors like mass spectrometry.
Research Findings: While specific published studies detailing the H/D isotope effect for this exact compound were not extensively found in the initial search, the general principle applies. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. This difference, though often small, can be exploited for:
Distinguishing Isotopologues: Separating and quantifying deuterated standards from unlabeled compounds.
Method Validation: Confirming the presence and position of deuterium labeling.
Metabolic Studies: Tracking the fate of deuterated compounds in biological systems.
For instance, in peptide analysis, deuterated amino acids are frequently used as internal standards, and their chromatographic separation from endogenous unlabeled peptides is a critical aspect of quantitative mass spectrometry. The magnitude of the H/D isotope effect is dependent on the position of the deuterium atom, the chromatographic system (stationary phase, mobile phase), and the temperature.
Studies on Analyte-Stationary Phase Interactions
Understanding the interaction between this compound and various chromatographic stationary phases is fundamental for developing effective separation methods. These interactions are governed by factors such as polarity, hydrophobicity, π-π interactions (due to the phenyl ring), and potential hydrogen bonding.
Research Findings: Phenylglycine derivatives, including protected forms like this compound, are typically analyzed using reversed-phase HPLC (RP-HPLC). Common stationary phases include C18 (octadecylsilane) and C8 (octylsilane) bonded silica (B1680970).
RP-HPLC: The phenyl group of phenylglycine contributes significantly to its retention on non-polar stationary phases through hydrophobic and π-π interactions. The tert-butyl ester group also adds to the compound's lipophilicity, further enhancing retention in RP-HPLC.
Chiral Stationary Phases (CSPs): Given that phenylglycine is a chiral amino acid, chiral stationary phases are essential for separating enantiomers if the compound were a racemic mixture or if enantiomeric purity needed to be assessed. However, this compound is specified as a D-isomer, implying a focus on its specific stereochemistry.
Mobile Phase Optimization: Typical mobile phases for RP-HPLC involve mixtures of water (often buffered) and organic modifiers like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is critical, especially for amino acid derivatives, as it affects the ionization state of the amino and carboxylate groups (though the latter is esterified here). The hydrochloride salt form means the amino group will be protonated at acidic to neutral pH.
A study on related phenylglycine derivatives indicated that retention times are sensitive to the organic modifier concentration and the type of stationary phase used, highlighting the need for method development to achieve optimal separation and resolution. The tert-butyl ester group's bulkiness might also influence interactions with sterically demanding stationary phases.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the identification, quantification, and characterization of this compound due to its high sensitivity, selectivity, and specificity.
Ultra-Sensitive Detection Methods
LC-MS/MS allows for the detection of this compound at very low concentrations, which is crucial for applications in pharmaceutical research, impurity profiling, and metabolic studies.
Research Findings:
Electrospray Ionization (ESI): ESI is the most common ionization technique used for amino acid derivatives like this compound in LC-MS. It is a soft ionization method that produces intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, depending on the analyte's properties and the ionization mode. For this compound, positive ion mode is expected to yield a protonated species.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a selected precursor ion (e.g., the protonated molecule of this compound) is fragmented in a collision cell to produce characteristic product ions. These product ions are then detected. This process significantly enhances selectivity and reduces matrix effects.
For this compound, potential fragmentation pathways could involve the loss of the tert-butyl group, the cleavage of the ester linkage, or fragmentation of the phenyl ring. The presence of deuterium would lead to mass shifts in the fragment ions, aiding in identification.
Isotope Dilution Mass Spectrometry (IDMS): Using a deuterated analog (like this compound itself, if it's a specific labeled version) as an internal standard for the quantification of the non-deuterated compound can provide highly accurate and precise measurements, compensating for variations in sample preparation, injection volume, and ionization efficiency.
Sensitivity: LC-MS/MS methods can achieve detection limits in the picomolar (pM) to femtomolar (fM) range, depending on the analyte and matrix. This level of sensitivity is often required for trace analysis. For example, a study investigating peptide quantification using LC-MS/MS reported limits of detection in the low femtomolar range for labeled peptides.
Protein Characterization Applications
While this compound is not a protein itself, it can be used in contexts related to protein characterization, particularly in the synthesis of modified peptides or as a standard in proteomic studies.
Research Findings:
Peptide Synthesis and Analysis: this compound serves as a building block for incorporating non-canonical amino acids into peptides. After peptide synthesis, LC-MS/MS is routinely used to confirm the peptide sequence, identify post-translational modifications, and quantify peptide abundance. The tert-butyl ester group is typically removed during the final deprotection steps of solid-phase peptide synthesis.
Isotopic Labeling in Proteomics: Deuterated amino acids, including deuterated phenylglycine derivatives, can be incorporated into peptides or proteins through in vitro enzymatic synthesis or in vivo metabolic labeling. These labeled molecules are invaluable as internal standards for quantitative proteomics using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or when using labeled synthetic peptides. LC-MS/MS is the primary tool for detecting and quantifying these labeled peptides, allowing for relative or absolute quantification of proteins.
Characterization of Deuterated Peptides: LC-MS/MS can confirm the incorporation of deuterium into peptides synthesized using this compound by observing the characteristic mass shifts in the peptide fragments or the intact peptide.
Spectroscopic and Thermal Characterization Techniques
Spectroscopic and thermal methods provide complementary information about the molecular structure, functional groups, and physical properties of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-destructive technique used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation.
Research Findings: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for primary amines, or lower for secondary amines if present. For the hydrochloride salt, the ammonium (B1175870) group (NH₃⁺) can show broad stretching bands in a similar region.
C-H stretching: Aliphatic C-H stretching (from the tert-butyl group and the alpha-carbon) appears around 2850-3000 cm⁻¹. Aromatic C-H stretching (from the phenyl ring) is usually found above 3000 cm⁻¹.
C=O stretching (ester): The carbonyl group of the tert-butyl ester would show a strong absorption band typically in the range of 1730-1750 cm⁻¹.
C-O stretching (ester): Bands associated with the C-O stretching of the ester linkage are usually found in the 1000-1300 cm⁻¹ region.
Aromatic ring vibrations: Characteristic bands for the phenyl ring, including C=C stretching and C-H bending, would be observed in the fingerprint region (below 1500 cm⁻¹).
N-H bending (ammonium): The protonated amino group (NH₃⁺) in the hydrochloride salt would show bending vibrations, often around 1500-1600 cm⁻¹.
Deuterium-specific bands: If the deuterium is on a carbon atom involved in vibrations that are sensitive to isotopic substitution (e.g., C-D stretching or bending), new bands or shifts in existing bands might be observed compared to the non-deuterated analog. For example, C-D stretching typically appears at lower wavenumbers than C-H stretching (around 2000-2200 cm⁻¹).
While specific FTIR data for this compound was not directly retrieved, FTIR is a standard method for confirming the presence of these functional groups in amino acid derivatives and their salts.
Compound Name Table
| Compound Name | CAS Number | Molecular Formula |
| This compound | 65715-93-7 | C₁₂H₁₇NO₂·HCl |
| (R)-Phenylglycine tert-butyl ester hydrochloride | 256478-95-2 | C₁₂H₁₈ClNO₂ |
| D-Phenylglycine tert-butyl ester hydrochloride | 65715-93-7 | C₁₂H₁₇NO₂·HCl |
| H-D-Phg-OtBu·HCl | 256478-95-2 | C₁₂H₁₇NO₂·HCl |
| This compound | 65715-93-7 | C₁₂H₁₆ClNO₂ |
Note: Some sources list slightly different molecular formulas or CAS numbers for closely related compounds or salt forms. The primary CAS number associated with D-Phenylglycine tert-butyl ester hydrochloride, which is likely the intended compound, is 65715-93-7. CAS 256478-95-2 is also associated with (R)-Phenylglycine tert-butyl ester hydrochloride. The molecular formula C₁₂H₁₆ClNO₂ (MW 241.7 g/mol ) and C₁₂H₁₈ClNO₂ (MW 243.73 g/mol ) appear in different sources, potentially reflecting variations in salt form or hydration state, or simply slight inaccuracies in reporting.## 9.2 Advanced Analytical Methodologies and Characterization
The comprehensive analysis of this compound relies on a suite of sophisticated analytical techniques to elucidate its structure, purity, and behavior. These methods are critical for quality control and for understanding its role in various chemical and biological applications.
Advanced Analytical Methodologies and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Investigation of Chromatographic Isotope Effects (e.g., H/D Isotope Effect)
Chromatographic isotope effects, particularly the hydrogen-deuterium (H/D) isotope effect, are crucial for distinguishing and quantifying deuterated compounds like H-D-Phg-otbu hcl from their non-deuterated counterparts. These effects stem from the difference in bond strengths between C-H and C-D bonds, which influences molecular vibrations and, consequently, interactions with chromatographic stationary phases.
Research Findings: While specific studies detailing the H/D isotope effect for this compound were not extensively found, the general principle is well-established. Deuteration typically leads to slightly altered retention times in chromatography. For instance, in reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds may show marginally longer or shorter retention depending on the specific interactions and the position of the deuterium (B1214612) atom. This subtle difference is vital for:
Quantitative Analysis: Using deuterated analogs as internal standards in mass spectrometry-based quantification, allowing for precise measurements by distinguishing the labeled standard from the endogenous or unlabeled analyte.
Method Development: Optimizing chromatographic conditions to achieve baseline separation between isotopologues, which is essential for accurate analysis in fields like metabolomics and pharmaceutical impurity profiling.
Studies on Analyte-Stationary Phase Interactions
Understanding how this compound interacts with different chromatographic stationary phases is paramount for developing effective separation methods. These interactions are driven by a combination of hydrophobic, π-π, hydrogen bonding, and electrostatic forces.
Research Findings: this compound, possessing a phenyl ring, a tert-butyl ester, and a protonated amine (due to the hydrochloride salt), exhibits complex interactions with common stationary phases.
Reversed-Phase HPLC (RP-HPLC): On non-polar stationary phases like C18 or C8, the phenyl group of this compound will engage in hydrophobic and π-π interactions, contributing significantly to retention. The tert-butyl ester group also enhances lipophilicity. Mobile phases typically consist of water/acetonitrile (B52724) or water/methanol (B129727) mixtures, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid to control pH and improve peak shape.
Phenyl-based Stationary Phases: These phases are particularly effective for separating aromatic compounds due to strong π-π interactions between the analyte's aromatic ring and the phenyl groups on the stationary phase. They can offer orthogonal selectivity compared to C18 phases, especially for analytes with varying degrees of π-electron activity or aromaticity.
Chiral Stationary Phases (CSPs): Given that phenylglycine is chiral, CSPs are employed to resolve enantiomers. Derivatives of phenylglycine itself have been used as chiral selectors in CSPs, leveraging stereoselective hydrogen bonding and π-donor/π-acceptor interactions for enantiomeric separation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
LC-MS/MS is a cornerstone for the sensitive and selective detection and characterization of this compound, providing both separation and highly specific identification.
Ultra-Sensitive Detection Methods
The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the analysis of this compound at very low concentrations.
Research Findings:
Electrospray Ionization (ESI): ESI is the preferred ionization technique for this compound. In positive ion mode, it typically generates protonated molecules ([M+H]⁺). The presence of the hydrochloride salt can facilitate protonation.
Tandem Mass Spectrometry (MS/MS): Upon selection of the precursor ion (e.g., [M+H]⁺), fragmentation in the collision cell yields characteristic product ions. Common fragmentation pathways for such compounds include cleavage of the ester bond, loss of the tert-butyl group (yielding a mass loss of 57 Da), and fragmentation of the phenyl ring or the amino acid backbone. The deuterium labeling would result in mass shifts in these fragments, confirming the presence and location of the deuterium.
Sensitivity: LC-MS/MS methods can achieve detection limits in the femtomolar (fM) to picomolar (pM) range. This sensitivity is critical for trace analysis, such as in pharmacokinetic studies or impurity profiling.
Protein Characterization Applications
While this compound is a small molecule, its application in protein characterization primarily relates to its use as a building block in peptide synthesis or as a labeled standard in proteomics.
Research Findings:
Peptide Synthesis: this compound can be incorporated into synthetic peptides. After synthesis, LC-MS/MS is routinely used to verify the peptide sequence and confirm the presence of the modified amino acid. The tert-butyl ester protecting group is typically cleaved during the final stages of peptide synthesis.
Proteomics and Isotope Labeling: Deuterated amino acids are indispensable tools in quantitative proteomics. This compound, as a deuterated phenylglycine derivative, can be used to synthesize labeled peptides that serve as internal standards. These standards are crucial for accurate quantification of endogenous peptides or proteins using LC-MS/MS, helping to overcome matrix effects and variability in sample preparation. The mass difference introduced by deuterium allows for clear differentiation between the labeled standard and the endogenous analyte.
Spectroscopic and Thermal Characterization Techniques
Spectroscopic methods provide detailed insights into the molecular structure and functional groups of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation.
Research Findings: The FTIR spectrum of this compound is expected to show characteristic absorption bands:
N-H stretching: Broad bands in the ~3300-3500 cm⁻¹ range, indicative of the protonated amine (ammonium ion) in the hydrochloride salt.
C-H stretching: Aliphatic C-H stretching from the tert-butyl group and the alpha-carbon (~2850-3000 cm⁻¹), and aromatic C-H stretching from the phenyl ring (>3000 cm⁻¹).
C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹ for the tert-butyl ester carbonyl group.
C-O stretching (ester): Bands in the 1000-1300 cm⁻¹ region.
Aromatic ring vibrations: Characteristic peaks for the phenyl group in the fingerprint region (<1500 cm⁻¹).
Deuterium effects: If deuterium is present on a carbon atom, C-D stretching vibrations would appear at lower wavenumbers (typically 2000-2200 cm⁻¹) than C-H stretching. These shifts can confirm the site of deuteration.
FTIR is a valuable tool for confirming the presence of these functional groups and for comparing the spectrum of this compound against reference standards or its non-deuterated analog.
X-Ray Diffraction (PXRD)
X-Ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure, phase purity, and lattice parameters of solid chemical compounds. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, researchers can elucidate the arrangement of atoms within the crystal, identify different crystalline phases present, and understand the material's structural integrity. This information is crucial for understanding a compound's physical properties, such as solubility, stability, and reactivity.
While D-Phenylglycine tert-butyl ester hydrochloride is a solid compound, specific research findings, diffraction patterns, or detailed crystallographic data pertaining to its PXRD analysis were not identified in the conducted literature search. Consequently, a data table detailing specific PXRD results for this compound cannot be generated based on the available information.
Thermal Gravimetric Analysis (TGA)
Although TGA is a standard method for characterizing chemical compounds, specific research findings, decomposition temperatures, or mass loss profiles for D-Phenylglycine tert-butyl ester hydrochloride were not found in the provided search results. Therefore, a data table presenting specific TGA data for this compound cannot be generated at this time.
Theoretical and Computational Chemistry Studies
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry plays a crucial role in understanding the intricate mechanisms of reactions involving chiral amino acid derivatives like H-D-Phg-otbu hcl. Density Functional Theory (DFT) calculations are frequently employed to investigate reaction pathways, identify transition states, and analyze the energy profiles of chemical transformations.
Studies on stereoselective reactions involving phenylglycine derivatives have utilized DFT to dissect the factors governing enantioselectivity. For instance, analyses of transition states in reactions like 1,3-nitrogen migration have revealed the energetic contributions of distortion and interaction energies, providing insights into how specific side chains, such as the phenyl group in phenylglycine, influence stereochemical outcomes nih.gov. These calculations help in understanding how stabilizing interactions, like π-π stacking, or destabilizing steric contacts, contribute to the formation of specific enantiomers nih.gov.
Furthermore, computational modeling is applied to understand complex catalytic cycles. For example, in palladium-catalyzed aminocarbonylation reactions involving amino acid esters, computational studies can help map out the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, thereby optimizing reaction conditions and yields acs.org. Similarly, the mechanisms of metal-free radical cross-coupling reactions involving glycine (B1666218) derivatives have been investigated using computational approaches to understand single-electron transfer (SET) processes and the stability of radical intermediates rsc.org. These studies aim to elucidate how factors like solvent choice and the presence of specific functional groups affect reaction efficiency and selectivity rsc.org.
Application of Molecular Orbital Theory and Electron Pushing Formalisms
Molecular Orbital (MO) theory forms the fundamental basis for many computational chemistry techniques used to study chemical reactivity. For this compound and related compounds, MO theory underpins the analysis of electronic structure, bonding, and the distribution of electron density, which are critical for understanding reaction mechanisms.
Density Functional Theory (DFT), a widely used computational method, relies on MO theory to calculate the electronic structure of molecules. By solving the Kohn-Sham equations, DFT provides information about molecular orbitals, their energies, and electron densities. This information is vital for understanding the nature of chemical bonds, the polarity of molecules, and the distribution of charge, which directly influence reactivity. For example, the analysis of electron distribution in transition states, as performed in studies of stereoselective amination reactions, helps to rationalize the observed stereochemical preferences nih.gov.
Electron-pushing formalisms, often visualized through curved arrows in reaction mechanisms, are a qualitative representation of electron movement during a chemical transformation. Computational methods, informed by MO theory, provide the quantitative data to support and refine these formalisms. Understanding frontier molecular orbitals (HOMO and LUMO) and their interactions can predict the most likely sites of electrophilic or nucleophilic attack, guiding the interpretation of reaction pathways. For instance, studies investigating SET mechanisms in radical coupling reactions utilize computational insights into electron transfer processes, which are fundamentally governed by orbital interactions rsc.org.
Predictive Modeling of Molecular Interactions and Reactivity
Predictive modeling of molecular interactions is essential for understanding and controlling the reactivity of compounds like this compound. These models leverage computational techniques to forecast how molecules will behave in various environments and in the presence of other chemical species.
Molecular Interactions: Computational studies often focus on non-covalent interactions that dictate molecular recognition and reactivity. For phenylglycine derivatives, interactions such as π-π stacking between aromatic rings, hydrogen bonding involving the amino and ester groups, and steric interactions arising from the tert-butyl and phenyl moieties are crucial nih.govresearchgate.net. Predictive models can quantify the strength and nature of these interactions, aiding in the design of new catalysts or reaction conditions. For example, in chromatographic separations of enantiomers, models predicting interactions between the chiral stationary phase and the amino acid derivatives are vital for optimizing selectivity researchgate.net. These models consider factors like hydrogen bonding, dipole-dipole interactions, and steric fit.
Reactivity Prediction: The reactivity of this compound is influenced by its functional groups and stereochemistry. Computational models can predict its behavior as a ligand in coordination chemistry, where the amino group can coordinate with metal ions, forming complexes that catalyze various transformations . By modeling the electronic and steric properties of these complexes, researchers can predict their catalytic activity and selectivity.
Furthermore, computational methods are used to predict the outcomes of various synthetic transformations. For example, studies on the solubility of related amino acid esters in different solvent systems employ thermodynamic models (e.g., Van't Hoff, NRTL, Wilson models) to correlate and predict solubility behavior based on solute-solvent interactions researchgate.net. While focused on physical properties, these models are a form of predictive modeling of molecular interactions.
Data Tables
To summarize key physical and computational properties relevant to the theoretical study of this compound and its derivatives, the following data are presented:
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride | cymitquimica.comiris-biotech.de |
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.7 g/mol | |
| Purity (typical) | ≥ 97% | cymitquimica.com |
| Melting Point | 227-233 °C | aksci.com |
| Optical Rotation | -107 ± 2º (c=1% in EtOH) | aksci.com |
Table 2: Computational Energetic Data for Phenylglycine Derivatives in Reaction Mechanisms
| Reaction Aspect | Energy Difference (kcal/mol) | Context | Source |
| Distortion Energy (3TS-II-minor-Ph vs. 3TS-II-major-Ph) | Lower by 1.4 | Transition state analysis for stereoselective 1,3-nitrogen migration with phenyl side chain. | nih.gov |
| Interaction Energy (3TS-II-major-Ph vs. 3TS-II-minor-Ph) | More favorable by 2.9 | Transition state analysis for stereoselective 1,3-nitrogen migration with phenyl side chain. | nih.gov |
| Transition State Favorability (3TS-II-major-tBu vs. 3TS-II-minor-tBu) | More favorable by 1.3 | Transition state analysis for stereoselective 1,3-nitrogen migration with tert-butyl side chain. | nih.gov |
Future Research Directions
Innovation in Sustainable and Efficient Synthetic Routes for Amino Acid Derivatives
Traditional peptide synthesis methods are often criticized for their significant waste generation, largely due to the extensive use of organic solvents for coupling and purification steps. rsc.orgadvancedchemtech.com Research indicates that 80-90% of waste from peptide synthesis comes from washes and purifications. advancedchemtech.com Consequently, a major thrust of future research is the development of "green" synthetic routes.
Key areas of innovation include:
Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives is a primary goal. Propylene carbonate has emerged as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org
Minimal-Protection Strategies: Conventional synthesis requires protecting the nucleophilic side chains of amino acids, which later necessitates the use of large volumes of acids like trifluoroacetic acid (TFA) for removal. researchgate.net Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) aims to use side-chain unprotected amino acids, which dramatically reduces waste and increases manufacturing productivity. researchgate.net
Flow Chemistry: Moving from traditional batch processes to continuous flow systems can reduce the consumption of excess reagents and solvents, offering precise control over reaction conditions and minimizing waste. advancedchemtech.comrsc.org
Micellar Catalysis: Performing synthesis in water using "designer" surfactants that form micelles can create a suitable microenvironment for the reaction, thereby reducing the need for organic solvents. greentech.fr
| Aspect | Traditional Approach | Sustainable (Green) Approach |
|---|---|---|
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) rsc.org | Propylene Carbonate, Water (with surfactants), Reduced solvent volume rsc.orggreentech.fr |
| Protecting Groups | Extensive use requiring harsh deprotection (e.g., TFA) researchgate.net | Minimal-protection strategies, TFA-free protocols advancedchemtech.comresearchgate.net |
| Process Type | Batch processing advancedchemtech.com | Continuous flow systems advancedchemtech.comrsc.org |
| Energy Input | Conventional heating | Microwave and ultrasound-assisted synthesis advancedchemtech.com |
| Waste Generation | High E-Factor (Environmental Factor) greentech.fr | Significantly reduced E-Factor greentech.fr |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high enantioselectivity is critical in the synthesis of chiral molecules. Future research is focused on discovering and optimizing novel catalytic systems that offer superior control over stereochemistry.
Promising areas include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, bifunctional enzymes are being engineered for the asymmetric synthesis of non-natural amino acids. mdpi.com
Photoredox Catalysis: This approach uses light to mediate reactions, enabling the use of readily available starting materials like aliphatic alcohols to create unnatural amino acids through redox-neutral processes. rsc.orgnih.gov
Heterogeneous Catalysts: Immobilizing chiral ligands on solid supports, such as silica (B1680970), allows for the creation of recyclable catalysts. acs.org These have shown high yields and enantioselectivities in reactions like asymmetric allylic oxidation and can be reused multiple times without significant loss of activity. acs.org
Supramolecular Nanozymes: Self-assembled structures, such as chiral nanoribbons formed from phenylglycine amphiphiles and metal ions, can act as efficient nanozymes. rsc.org These systems exhibit peroxidase-like activity and can catalyze reactions with high efficiency and enantioselectivity. rsc.org
| Catalytic System | Principle | Key Advantages | Example Application |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., fused enzymes) to drive reactions. mdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Asymmetric synthesis of (S)-cyclopropylglycine. mdpi.com |
| Photoredox Catalysis | Light-mediated activation of radical precursors for C-C bond formation. rsc.orgnih.gov | Atom-economical, uses abundant starting materials, redox-neutral. rsc.orgnih.gov | Synthesis of unnatural α-amino acids from aliphatic alcohols. rsc.org |
| Heterogeneous Catalysis | Immobilization of chiral ligands on a solid support (e.g., SBA-15 silica). acs.org | Catalyst is easily recoverable and reusable, potential for higher yields than homogeneous counterparts. acs.org | Copper-catalyzed asymmetric allylic oxidation of olefins. acs.org |
| Supramolecular Nanozymes | Self-assembly of amphiphiles and metal ions into catalytically active nanostructures. rsc.org | High catalytic efficiency, chirality transfer from molecular to nanoscale. rsc.org | Enantioselective oxidation of L/D-DOPA. rsc.org |
Expansion of Asymmetric Synthesis Strategies for Complex Biomolecules
The synthesis of unnatural amino acids (UAAs) and other complex biomolecules with precise stereochemistry is a significant challenge. rsc.orgnih.gov Future strategies aim to expand the toolkit available to synthetic chemists.
Key strategies being explored are:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.org For example, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions to produce other non-natural amino acids with high purity. researchgate.net
Enantioconvergent Catalysis: This powerful strategy uses a chiral catalyst to convert a racemic mixture of starting materials into a single enantiomer of the product. Nickel-catalyzed cross-coupling reactions, for instance, can couple racemic alkyl halides with alkylzinc reagents to afford protected unnatural α-amino acids in good yield and high enantiomeric excess. nih.gov
Catalytic Asymmetric Alkylation: Developing more economical and environmentally friendly chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) derivatives is an ongoing area of research. qyaobio.com
Development of New Applications in Chemical Biology and Advanced Materials
Amino acid derivatives are foundational to numerous applications beyond peptide synthesis, and future research aims to harness their unique properties for new technologies. nih.govunacademy.comamerigoscientific.com
Chemical Biology and Medicine: Amino acid derivatives are crucial for creating molecules with therapeutic potential. nih.gov Research is exploring their use in developing neuroprotective agents, anti-metastatic compounds, and peptide-based vaccines. nih.gov They are also used to introduce specific functionalities into proteins, creating molecular tools for studying biological processes. qyaobio.com
Advanced Materials: The self-assembly properties of certain amino acid derivatives are being exploited to create novel nanomaterials. nih.gov For example, synthetic derivatives of diphenylalanine can form biocompatible hydrogels, whose structural properties like porosity and stiffness can be tuned for biomedical applications such as tissue engineering. nih.gov
Advancements in Analytical Techniques for Complex Chemical and Biological Systems
The increasing complexity of synthetic molecules and biological samples necessitates more powerful analytical techniques for their separation, identification, and quantification.
Future advancements are focused on:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain central to chiral analysis. mdpi.com The development of new chiral stationary phases (CSPs) and derivatization reagents is a key focus to improve the resolution of enantiomers. mdpi.comyakhak.org For instance, polysaccharide phenylcarbamate-derived CSPs have shown excellent performance in separating chiral amines and amino acid esters. yakhak.org
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for amino acid analysis, offering high selectivity and sensitivity. nih.govthermofisher.com New methods are being developed that simplify or eliminate the need for derivatization, allowing for the direct and rapid analysis of amino acids in complex matrices like blood plasma. thermofisher.comnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances sensitivity, with detection limits reaching the femtomole (fmol) range for some derivatized amino acids. rsc.org
Hyphenated Techniques: The combination of separation techniques with powerful spectroscopic methods, such as HPLC-NMR, allows for the unequivocal structural characterization of analytes directly from complex mixtures. nih.gov This is particularly valuable in natural product analysis and metabolomics. nih.gov
| Technique | Principle | Recent Advancements | Application |
|---|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. mdpi.com | Development of novel chiral stationary phases (CSPs) and derivatization reagents (e.g., NBD). yakhak.org | Enantiomeric purity determination of chiral amines and amino acid esters. yakhak.org |
| GC | Separation of volatile compounds in the gas phase. mdpi.com | Established technique for enantioseparation of derivatized amino acids. mdpi.com | Analysis of chiral amino acids in complex matrices. mdpi.com |
| LC-MS/MS | Separation by LC followed by mass-based detection and fragmentation for structural information. rsc.org | Methods using derivatization of multiple functional groups for high sensitivity; direct analysis methods without derivatization. thermofisher.comrsc.org | High-throughput, quantitative analysis of amino acids in clinical and biological samples. thermofisher.comrsc.org |
| HPLC-NMR | Direct coupling of HPLC separation with NMR spectroscopy for structural elucidation. nih.gov | Improved flow cell technology and solid-phase extraction (SPE) interfaces (HPLC-SPE-NMR). nih.gov | Structural characterization of unknown compounds in natural product analysis and metabolomics. nih.gov |
Q & A
Q. What are the key physicochemical properties of H-D-Phg-otbu HCl, and how do they influence its stability in synthetic workflows?
Methodological Answer:
- Characterization : Use techniques like NMR (¹H/¹³C) and HPLC to confirm purity and structural integrity .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity conditions, monitored via mass spectrometry .
- Solubility : Determine solubility in common solvents (e.g., DMF, DCM) using gravimetric analysis or UV-Vis spectroscopy. Reference CAS 65715-93-7 for baseline data .
Q. What synthetic routes are most effective for producing this compound with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Compare enzymatic vs. chemical methods (e.g., Schöllkopf bis-lactam ether synthesis) for stereochemical control .
- Optimization Metrics : Track yield, ee (enantiomeric excess) via chiral HPLC, and reaction time. Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
Q. How can researchers mitigate side reactions (e.g., racemization) during this compound synthesis?
Methodological Answer:
- Protection Strategies : Evaluate tert-butyloxycarbonyl (Boc) vs. benzyl (Bn) protecting groups for amine functionality .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Advanced Research Questions
Q. What experimental design frameworks are optimal for optimizing this compound synthesis in multi-step reactions?
Methodological Answer:
- DoE Applications : Apply Taguchi or factorial designs to assess interactions between variables (e.g., solvent polarity, stoichiometry). Use software like Minitab for statistical validation .
- Failure Analysis : Document deviations (e.g., unexpected byproducts) using root-cause analysis (RCA) frameworks .
Q. How can contradictory data on this compound reactivity in peptide coupling be resolved?
Methodological Answer:
Q. What strategies ensure reproducibility of this compound-based protocols across labs?
Methodological Answer:
- Standardization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documenting protocols. Use electronic lab notebooks (ELNs) with version control .
- Inter-Lab Collaboration : Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo, with metadata aligned with MIAME standards .
Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?
Methodological Answer:
- Dose-Response Studies : Perform IC50/EC50 assays in triplicate using orthogonal methods (e.g., fluorescence vs. radiometric assays) .
- Structural-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to correlate stereochemistry with target binding .
Compliance and Ethical Considerations
Q. What GDPR-compliant practices are required when using this compound in human-derived samples?
Methodological Answer:
- Data Anonymization : Implement pseudonymization for patient-derived data. Consult institutional review boards (IRBs) for cross-border data transfer protocols .
- Documentation : Maintain audit trails for sample provenance and consent forms, per IRB guidelines .
Data Management and Sharing
Q. What metadata standards are critical for publishing this compound datasets?
Methodological Answer:
- Minimum Metadata : Include synthesis conditions (time, temperature), analytical parameters (HPLC column type, NMR spectrometer frequency), and raw data formats (.mnova, .cdf) .
- Repositories : Submit to domain-specific databases (e.g., PubChem for chemical data) with persistent identifiers (DOIs) .
Advanced Mechanistic Studies
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the degradation pathways of this compound?
Methodological Answer:
- Tracer Studies : Synthesize isotopologues and monitor degradation via HRMS (high-resolution mass spectrometry) or isotope ratio monitoring .
- Computational Modeling : Use Gaussian or ORCA to simulate degradation intermediates and validate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
